Peptide YY, human

Neuropeptide Y receptor pharmacology Y1 receptor signaling DPP-IV processing

Peptide YY (human), also referred to as PYY(1-36), is a 36-amino acid peptide hormone (MW ~4,309.8 Da, CAS 118997-30-1) belonging to the neuropeptide Y (NPY) family, which also includes NPY and pancreatic polypeptide (PP). Endogenously released from enteroendocrine L-cells of the ileum and colon in response to food intake, PYY(1-36) circulates in plasma and is a substrate for dipeptidyl peptidase IV (DPP-IV), which cleaves the N-terminal Tyr-Pro dipeptide to generate the truncated metabolite PYY(3-36).

Molecular Formula C194H295N55O57
Molecular Weight 4310 g/mol
Cat. No. B13396016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide YY, human
Molecular FormulaC194H295N55O57
Molecular Weight4310 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C194H295N55O57/c1-17-99(12)154(244-183(299)143-36-25-73-247(143)188(304)115(196)80-104-37-47-110(253)48-38-104)185(301)228-125(28-18-19-67-195)189(305)248-74-26-34-141(248)181(297)225-122(59-64-149(264)265)159(275)218-102(15)187(303)246-72-24-33-140(246)180(296)214-90-147(261)219-120(58-63-148(262)263)164(280)240-137(88-152(270)271)169(285)217-101(14)158(274)242-139(92-251)190(306)249-75-27-35-142(249)182(298)226-124(61-66-151(268)269)166(282)224-123(60-65-150(266)267)167(283)230-128(77-95(4)5)171(287)238-135(86-145(198)259)176(292)222-117(30-21-69-211-192(203)204)162(278)234-132(83-107-43-53-113(256)54-44-107)174(290)235-131(82-106-41-51-112(255)52-42-106)168(284)216-100(13)157(273)241-138(91-250)179(295)233-127(76-94(2)3)170(286)221-118(31-22-70-212-193(205)206)163(279)237-134(85-109-89-209-93-215-109)175(291)236-133(84-108-45-55-114(257)56-46-108)173(289)231-129(78-96(6)7)172(288)239-136(87-146(199)260)177(293)232-130(79-97(8)9)178(294)243-153(98(10)11)184(300)245-155(103(16)252)186(302)227-119(32-23-71-213-194(207)208)160(276)223-121(57-62-144(197)258)165(281)220-116(29-20-68-210-191(201)202)161(277)229-126(156(200)272)81-105-39-49-111(254)50-40-105/h37-56,89,93-103,115-143,153-155,250-257H,17-36,57-88,90-92,195-196H2,1-16H3,(H2,197,258)(H2,198,259)(H2,199,260)(H2,200,272)(H,209,215)(H,214,296)(H,216,284)(H,217,285)(H,218,275)(H,219,261)(H,220,281)(H,221,286)(H,222,292)(H,223,276)(H,224,282)(H,225,297)(H,226,298)(H,227,302)(H,228,301)(H,229,277)(H,230,283)(H,231,289)(H,232,293)(H,233,295)(H,234,278)(H,235,290)(H,236,291)(H,237,279)(H,238,287)(H,239,288)(H,240,280)(H,241,273)(H,242,274)(H,243,294)(H,244,299)(H,245,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,201,202,210)(H4,203,204,211)(H4,205,206,212)(H4,207,208,213)
InChIKeyYNXLOPYTAAFMTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Peptide YY (Human): Full-Length 36-Amino Acid Gut Hormone for Metabolic and Receptor Research


Peptide YY (human), also referred to as PYY(1-36), is a 36-amino acid peptide hormone (MW ~4,309.8 Da, CAS 118997-30-1) belonging to the neuropeptide Y (NPY) family, which also includes NPY and pancreatic polypeptide (PP) [1]. Endogenously released from enteroendocrine L-cells of the ileum and colon in response to food intake, PYY(1-36) circulates in plasma and is a substrate for dipeptidyl peptidase IV (DPP-IV), which cleaves the N-terminal Tyr-Pro dipeptide to generate the truncated metabolite PYY(3-36) [2]. The full-length peptide engages all four NPY-family G-protein-coupled receptors (Y1, Y2, Y4, and Y5) with distinct binding profiles, making it an essential tool compound for studying the endogenous ligand environment prior to DPP-IV processing [3].

Why PYY(1-36) Cannot Be Replaced by PYY(3-36), NPY, or PP in Scientific Assays


Within the NPY peptide family, PYY(1-36), its DPP-IV-cleaved metabolite PYY(3-36), neuropeptide Y (NPY), and pancreatic polypeptide (PP) are sometimes treated as interchangeable due to shared receptor targets. However, substitution fails because each species displays a sharply distinct receptor selectivity fingerprint: PYY(1-36) binds with high affinity to Y1, Y2, and Y5 receptors, whereas PYY(3-36) loses meaningful Y1 receptor binding and becomes Y2-selective [1]. Furthermore, the two forms produce different in vivo effects on food intake and gastric emptying in humans [2]. PP, meanwhile, is a Y4-preferring agonist with >10-fold weaker affinity at Y1, Y2, and Y5 receptors compared to PYY [3]. Using the wrong analog in an assay calibrated for Y1 or Y4 signaling, or in a model that depends on endogenous DPP-IV processing, will generate data that cannot be projected onto the endogenous PYY(1-36) system. The quantitative evidence below defines exactly where these divergences occur and at what magnitude.

Quantitative Differentiation of Peptide YY (Human) Versus Closest Analogs: Evidence for Procurement Decisions


PYY(1-36) Retains High-Affinity Y1 Receptor Binding That PYY(3-36) Completely Loses

Human PYY(1-36) binds to the Y1 receptor with a Ki of 0.172 ± 0.021 nM, whereas PYY(3-36) displays negligible Y1 binding (Ki >100 nM), representing a greater than 580-fold difference in affinity [1]. Both forms bind Y2 with sub-nanomolar affinity (PYY(1-36) Ki = 0.0078 ± 0.0009 nM; PYY(3-36) Ki = 0.0098 ± 0.00013 nM), but the Y1 selectivity window is entirely absent in the truncated metabolite [1]. This differential is functionally meaningful because the N-terminal Tyr-Pro dipeptide, which is present in PYY(1-36) and absent in PYY(3-36), is required for Y1 receptor engagement [2].

Neuropeptide Y receptor pharmacology Y1 receptor signaling DPP-IV processing Receptor binding assay

PYY(1-36) and PYY(3-36) Produce Divergent Food Intake Effects in Humans at Equivalent Infusion Doses

In a blinded, randomized, placebo-controlled crossover study in 12 lean and 12 obese males, PYY(3-36) infusion at 0.8 pmol·kg⁻¹·min⁻¹ reduced energy intake (EI), while PYY(1-36) at the identical dose did not produce a significant EI reduction [1]. PYY(3-36) also produced increases in heart rate, free fatty acids, and postprandial insulin concentrations that were not observed with PYY(1-36), and caused nausea sufficient to limit completion rates (only 4 of the initial participants completed the 0.8 pmol·kg⁻¹·min⁻¹ PYY(3-36) arm) [1]. At a lower dose of 0.2 pmol·kg⁻¹·min⁻¹, PYY(3-36) still reduced EI, whereas PYY(1-36) required 1.6 pmol·kg⁻¹·min⁻¹ to produce comparable effects [1]. In rats, PYY(3-36)-NH₂ reduced food intake at 15 pmol/kg/min, whereas PYY(1-36)-NH₂ required 50 pmol/kg/min, representing a >3-fold potency difference [2].

Appetite regulation Energy intake Human metabolic study PYY infusion

PYY Has 13.5-Fold Lower Y4 Receptor Affinity Than PP, the Cognate Y4 Agonist

At the cloned human Y4 (hPP1) receptor expressed in CHO cells, human pancreatic polypeptide (PP) binds with a Ki of 0.023 nM, whereas human PYY binds with a Ki of 0.31 nM—a 13.5-fold lower affinity [1]. NPY is an additional 38.7-fold weaker than PYY at Y4 (Ki = 12 nM) [1]. However, PYY binds the Y4 receptor with high capacity: [125I]pPYY saturable binding shows a Kd of 0.064 ± 0.006 nM and Bmax of 244 ± 12 fmol/mg protein [1]. At Y1 and Y2 receptors, PYY and NPY show comparable sub-nanomolar affinities, while PP has no meaningful binding at these receptors [2].

Y4 receptor pharmacology Pancreatic polypeptide hPP1 receptor Receptor selectivity profiling

PYY(1-36) Demonstrates a Shorter In Vivo Half-Life Than PYY(3-36) in Humans, Defining Distinct Pharmacokinetic Profiles

In a study of 8 young healthy males receiving IV infusions, PYY(1-36) was eliminated with a half-life of 10.1 ± 0.5 min (without sitagliptin) and 9.4 ± 0.8 min (with DPP-IV inhibitor sitagliptin), with metabolic clearance rates (MCR) of 15.7 ± 1.5 and 14.1 ± 1.1 mL/kg·min, respectively [1]. In contrast, PYY(3-36) exhibited a significantly longer half-life of 14.9 ± 1.3 min and lower MCR of 9.4 ± 0.6 mL/kg·min [1]. Both forms are subject to C-terminal degradation to the inactive metabolite PYY(3-34), which lacks Y2 receptor agonistic or antagonistic activity [1]. In minipigs, the plasma half-life of PYY(3-36) is below 10 minutes, due to rapid renal clearance and enzymatic degradation, demonstrating that the native peptides are inherently short-lived across species [2].

Peptide pharmacokinetics Metabolic clearance DPP-IV processing In vivo half-life

PYY(3-36) Is Extensively Degraded to Inactive PYY(3-34) In Vitro and In Vivo, a Limitation Mitigated in Engineered Long-Acting PYY Analogs

In vitro incubation of PYY(3-36) in human plasma and blood, as well as in vivo infusion in pigs (2 pmol/kg/min) and humans, results in rapid C-terminal cleavage of the Tyr35-Arg36 dipeptide, generating PYY(3-34), which is completely inactive at the Y2 receptor [1][2]. This degradation pathway is a key limitation of native PYY(3-36) that has driven the development of stabilized analogs such as BI 1820237, a lipidated PYY(3-36) analog with significantly extended half-life [3]. Long-acting PYY(3-36) analogs (e.g., NN9748, NNC0165-1875) have completed Phase I clinical trials for obesity, demonstrating that the native peptide's stability limitation is addressable only through structural modification, not by switching to the full-length PYY(1-36) [4].

Peptide stability Proteolytic degradation PYY analog development Y2 receptor inactivation

Optimal Scientific and Industrial Use Cases for Peptide YY (Human) Based on Verified Differentiation Evidence


Y1 Receptor Pharmacology Studies Requiring the Full-Length Endogenous Ligand

When the research objective is to characterize Y1 receptor signaling using the native, unprocessed endogenous agonist, PYY(1-36) is the required tool compound. PYY(3-36) cannot substitute because its Y1 Ki exceeds 100 nM (>580-fold weaker than PYY(1-36) Ki of 0.172 nM), effectively eliminating Y1-mediated responses [1]. This scenario applies to competitive binding assays using [125I]hNPY-labeled Y1 receptor preparations, Y1-mediated cAMP or calcium flux assays in CHO or HEK293 expression systems, and studies where the experimental readout depends on intact Y1 receptor engagement.

DPP-IV Processing and Gut Hormone Conversion Studies

PYY(1-36) is the essential substrate for investigating DPP-IV-mediated conversion to PYY(3-36). Because the two forms exhibit divergent receptor selectivity (Y1-active vs. Y1-inactive) and distinct in vivo half-lives (10.1 min vs. 14.9 min in humans), researchers studying the kinetics and functional consequences of N-terminal truncation must begin with the full-length peptide [2]. Co-administration with DPP-IV inhibitors (e.g., sitagliptin) allows direct measurement of the contribution of enzymatic processing to PYY pharmacology, a design impossible with pre-formed PYY(3-36).

Y4 Receptor Profiling Where Intermediate Affinity Distinguishes PYY from PP

At the human Y4 receptor, PP is the cognate high-affinity agonist (Ki = 0.023 nM), while PYY occupies an intermediate affinity position (Ki = 0.31 nM, 13.5-fold weaker than PP) and NPY is the weakest binder (Ki = 12 nM) [3]. This pharmacological gradient makes PYY(1-36) the appropriate choice for experiments requiring a Y4 ligand that does not saturate the receptor to the extent of PP, such as partial agonist characterization, allosteric modulator screening, or receptor trafficking studies where the occupancy level at Y4 must be titrated.

Ex Vivo Tissue Perfusion and Short-Term Metabolic Studies

In isolated organ perfusion systems (e.g., isolated rat pancreas, perfused intestinal segments) or short-term in vivo metabolic clamp studies, the ~10-minute half-life of PYY(1-36) in humans is acceptable for acute exposure designs [4]. The full-length peptide's broader receptor activation profile (Y1, Y2, Y5) more closely mimics the endogenous postprandial PYY release pattern before DPP-IV processing, making it the physiologically relevant ligand for studying coordinated gastrointestinal and metabolic responses including pancreatic secretion inhibition and gastric emptying delay.

Quote Request

Request a Quote for Peptide YY, human

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.